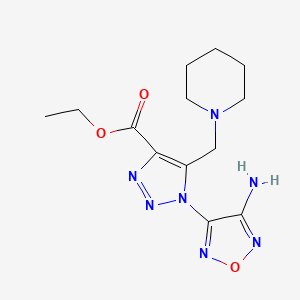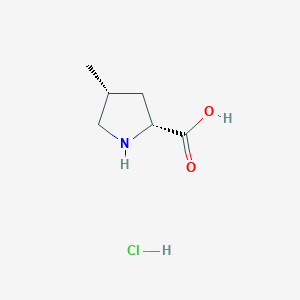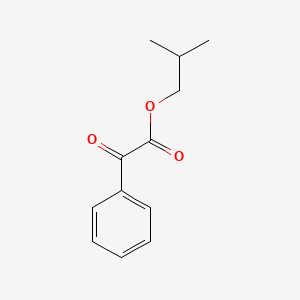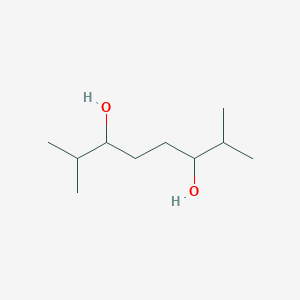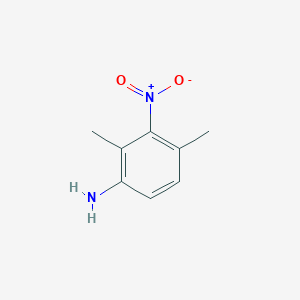
2,4-Dimethyl-3-nitroaniline
Vue d'ensemble
Description
2,4-Dimethyl-3-nitroaniline is an aromatic amine and an important organic intermediate . It is also known by other names such as 3-Nitro-2,4-xylidine and Piribedil Impurity 31-d8 .
Molecular Structure Analysis
The molecular structure of this compound has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set . The geometrical parameters of the title molecules have been analyzed .Chemical Reactions Analysis
Nitroaniline is referred to as a push–pull molecule due to the intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
2,4-Dimethyl-3-nitroaniline, a derivative of nitroaniline, has been studied for various chemical reactions and syntheses. For instance, nitroanilines including 2,4-dinitro-, 2-cyano-4-nitro-, and 4-cyano-2-nitroanilines undergo regiospecific acylation at the 3-position to yield 3-formyl or 3-acetyl derivatives. This finding indicates potential applications in organic synthesis, particularly in the formation of specialized compounds through selective reactions (Kawakami & Suzuki, 2000).
Piezoelectric and Optical Properties
Recent research has explored the piezoelectric properties of N,N-dimethyl-4-nitroaniline, highlighting its potential in energy harvesting and solid-state blue emission applications. The study demonstrates the fabrication of highly aligned poly-L-lactic acid polymer microfibers embedded with N,N-dimethyl-4-nitroaniline nanocrystals, revealing exceptional piezoelectric output and solid-state fluorescence, making them promising for energy and optical applications (Baptista et al., 2022).
Molecular and Crystal Structure Analysis
Nitroaniline derivatives, including N,N-dimethyl-4-nitroaniline, have been a subject of crystallographic studies to understand molecular interactions. These studies provide insights into the geometry and electron density distribution in these molecules, which is crucial for understanding their behavior in various applications, such as materials science and molecular electronics (Krygowski & Maurin, 1989).
Dyeing and Textile Applications
Nitroaniline derivatives have been utilized in the synthesis of ligands for dyeing applications. These compounds, derived from nitroaniline, show potential in textile dyeing, demonstrating good antibacterial activity and satisfactory fastness properties. This indicates their potential use in the textile industry for functional and decorative purposes (Jarad, 2016).
Environmental Interactions and Toxicology
The environmental interactions and potential toxicity of nitroanilines, including compounds like this compound, have been explored. Studies on nitroaromatic compounds, similar in structure to this compound, have shown that they undergo reductive transformation and may participate in coupling reactions, leading to the formation of potentially more toxic compounds. This research is crucial in understanding the environmental impact and safety of these chemicals (Kadoya et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dimethyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRYBELDVGNCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

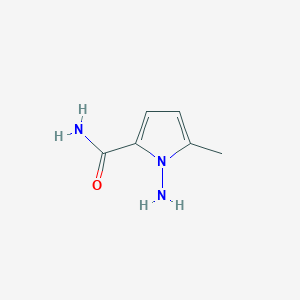
![1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate](/img/structure/B3258863.png)
![3-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B3258873.png)
![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B3258877.png)
![1,2-Ethanediamine, N,N,N',N'-tetramethyl-, polymer with1,1'-oxybis[2-chloroethane]OTHER CA INDEX NAMES:Ethane, 1,1'-oxybis[2-chloro-, polymer withN,N,N',N'-tetramethyl-1,2-ethanediamine](/img/structure/B3258882.png)



